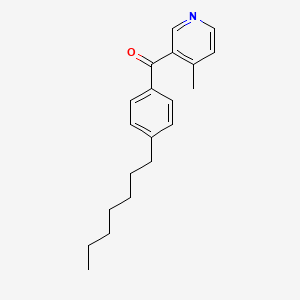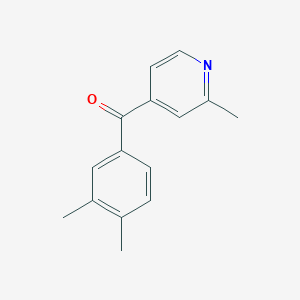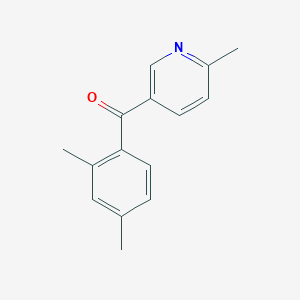
6-Methoxy-1H-indole-2-carbonyl chloride
Übersicht
Beschreibung
6-Methoxy-1H-indole-2-carbonyl chloride is an organic compound that belongs to the class of indolecarboxylic acids and derivatives . It is used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .
Molecular Structure Analysis
The molecular formula of this compound is C9H9NO . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
6-Methoxy-1H-indole-2-carbonyl chloride and its derivatives are significantly utilized in organic synthesis, particularly in the preparation of bis(indolyl)methanes. These compounds are achieved through reactions of carbonyl compounds with 1H-indole, using catalysts like trityl chloride under solvent-free conditions. This method, being highly efficient and clean, proceeds rapidly at room temperature and aligns with green chemistry principles due to reduced reaction times, increased yields, and easier workup procedures (Khalafi-Nezhad et al., 2008).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been identified as highly sensitive fluorescence derivatization reagents. These compounds are effective for detecting primary and secondary alcohols in high-performance liquid chromatography, showcasing their reactivity with various alcohols in specific solvents to produce distinct fluorescent esters (Yoshida et al., 1992).
Pharmaceutical Chemistry
Derivatives of this compound, such as 6-methoxytetrahydro-β-carbolines, have been synthesized via the Maillard reaction using 5-methoxytryptamine and various aldehydes. These compounds have been investigated for their potential antioxidant and cytotoxic properties. Some derivatives showed moderate antioxidant properties and less cytotoxicity compared to certain standard drugs, indicating their potential in pharmaceutical applications (Goh et al., 2015).
Chemical Synthesis Advances
The compound has been instrumental in advancing synthesis techniques, such as the efficient preparation of various indole derivatives. These developments have opened pathways for the synthesis of complex organic compounds, which are valuable in various fields like medicinal chemistry and materials science. For instance, the synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate has been described, highlighting the intricacies and advancements in chemical synthesis processes (Murakami et al., 1988).
Eigenschaften
IUPAC Name |
6-methoxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLULOIZFBXUYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















